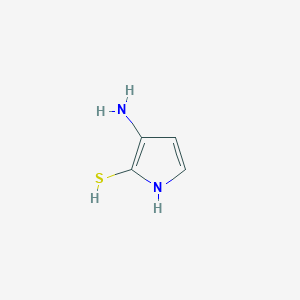

3-amino-1H-pyrrole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2S |

|---|---|

Molecular Weight |

114.17 g/mol |

IUPAC Name |

3-amino-1H-pyrrole-2-thiol |

InChI |

InChI=1S/C4H6N2S/c5-3-1-2-6-4(3)7/h1-2,6-7H,5H2 |

InChI Key |

YIHAGLDQKUYXNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1N)S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1h Pyrrole 2 Thiol and Its Analogues

Established Synthetic Pathways

The synthesis of pyrrole (B145914) derivatives, including those with amino and thiol functionalities, has been a subject of extensive research. Several classical and reliable methods have been established for the construction of the pyrrole core.

Multicomponent Reaction Approaches to Pyrrole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. orientjchem.org For the synthesis of pyrrole derivatives, MCRs that combine three or more reactants have been developed. orientjchem.org One such strategy involves the one-pot reaction of thiols, amines, and aldehydes or ketones to yield pyrrole derivatives. smolecule.com This method is advantageous as it allows for the concurrent formation of multiple chemical bonds, often resulting in high yields. smolecule.com For instance, a three-component reaction between an amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can produce polysubstituted pyrrole derivatives without the need for a catalyst. orientjchem.org Another example is the reaction of β-dicarbonyl compounds with arylglyoxals in the presence of ammonium (B1175870) acetate, which yields 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org

The versatility of MCRs is further highlighted by the synthesis of polysubstituted pyrroles from the reaction of alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines in the presence of acetic acid. orientjchem.org This kinetically controlled process proceeds through a sequence of nucleophilic addition, condensation, cyclization, and oxidation to generate the final products in excellent yields. orientjchem.org

Cyclization Reactions Utilizing 2-Thioketones and Amines

Cyclization reactions are a cornerstone of heterocyclic synthesis. The formation of the 3-amino-1H-pyrrole-2-thiol ring system can be achieved through the cyclization of appropriate precursors, such as those derived from 2-thioketones and amines. smolecule.com These reactions often employ various catalytic systems to facilitate the ring-closing step. smolecule.com A related approach involves the reaction of vinyl azides with 1,3-dicarbonyl compounds, catalyzed by Mn(III), to produce a wide range of polysubstituted N-H pyrroles. organic-chemistry.org

Condensation-Based Syntheses of Related Pyrrole Derivatives

Condensation reactions are fundamental to the synthesis of many heterocyclic compounds, including pyrroles. A notable example is the reaction of 2-amino-4,6-diaryl-pyridine-3-carbonitrile with 2-(cinnamamido)acetic acid, which, through a series of steps including condensation, leads to the formation of pyrrolyl compounds. nih.gov Similarly, new pyrrole derivatives have been prepared through ordinary condensation-type reactions, which are favored for their straightforward work-up procedures and good yields. derpharmachemica.com The reaction of α-amino carbonyl compounds with aldehydes, catalyzed by iodine, provides a route to 1,3,4-triarylpyrroles, demonstrating the utility of condensation in forming the pyrrole ring. organic-chemistry.org

Advanced Synthetic Strategies for Pyrrole Ring Formation

In addition to established methods, more advanced and named reactions have been adapted and modified for the synthesis of complex pyrrole structures.

Knorr Pyrrole Synthesis Variants

The Knorr pyrrole synthesis is a classical and widely used method for preparing substituted pyrroles. wikipedia.org It involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Due to the high reactivity and tendency of α-aminoketones to self-condense, they are typically prepared in situ, often from the corresponding oxime. wikipedia.org The mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration. echemi.com

Modern variations of the Knorr synthesis have expanded its scope. For example, using N,N-dialkyl 2-oximinoacetoacetamides with 3-substituted-2,4-pentanediones has been shown to produce pyrroles in yields comparable to the traditional ester-based reactants. wikipedia.org

| Reactant 1 | Reactant 2 | Key Features | Product Type |

| α-Amino-ketone | β-Ketoester | In situ generation of α-amino-ketone | Substituted pyrroles |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Original Knorr synthesis, uses zinc dust and acetic acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate |

| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | Variant with comparable yields to ester-based methods | Substituted pyrroles |

Paal-Knorr Condensation and Related Methods

The Paal-Knorr synthesis is another cornerstone reaction for forming substituted pyrroles, as well as furans and thiophenes, from 1,4-diketones. wikipedia.org The synthesis of pyrroles specifically requires the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgalfa-chemistry.com This reaction can be performed under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the attack of the amine on the two carbonyl groups to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the pyrrole. wikipedia.orgalfa-chemistry.com The ring-forming step is considered the rate-determining step. alfa-chemistry.com

Recent advancements have focused on improving the reaction conditions. For instance, Paal-Knorr condensation has been successfully carried out at room temperature under solvent- and catalyst-free conditions. researchgate.net Various catalysts have also been explored to enhance the efficiency of the reaction, including cerium (IV) ammonium nitrate (B79036) (CAN), which has been shown to provide excellent yields under mild conditions. arabjchem.org Furthermore, the use of solid acid catalysts like montmorillonite (B579905) KSF and Fe(III)-montmorillonite has demonstrated high catalytic activity. mdpi.com

| Reactants | Catalyst/Conditions | Advantages |

| 1,4-Diketone, Primary Amine/Ammonia | Acetic Acid | Accelerates reaction |

| Hexane-2,5-dione, Primary Amines | Solvent- and catalyst-free, room temperature | Simple procedure, mild conditions, easy separation |

| 1,4-Diketones, Various Amines | Cerium (IV) ammonium nitrate (CAN) | Mild conditions, short reaction times, high yields |

| Acetonylacetone, Primary Amines | CATAPAL 200 (Alumina) | High yields, reduced reaction time, no solvent required |

| 1,4-Diketones, Amines | Montmorillonite KSF, Fe(III)-montmorillonite | High catalytic activity |

Transition Metal-Catalyzed Routes

Transition metal catalysis offers a powerful tool for the formation of carbon-heteroatom bonds, which is central to the synthesis of heterocyclic compounds like pyrroles. beilstein-journals.orgd-nb.info Catalysts based on copper, palladium, gold, and rhodium are frequently employed to facilitate the construction of the pyrrole nucleus from acyclic precursors. organic-chemistry.orgacs.org These reactions often proceed under mild conditions with high efficiency and functional group tolerance. organic-chemistry.org

Copper-catalyzed multicomponent reactions, for instance, can assemble polysubstituted pyrroles in a single step from simple starting materials. beilstein-journals.org A common strategy involves the coupling of amines, alkynes, and other components, where the metal catalyst facilitates C-N and C-C bond formation. beilstein-journals.org Palladium-catalyzed reactions, such as the intramolecular hydroamination or oxidative cyclization of N-allylamines, provide another robust route to pyrroline (B1223166) intermediates, which can be subsequently aromatized to pyrroles. acs.orgnih.gov Gold catalysts have proven effective in the cascade hydroamination/cyclization of α-amino ketones with alkynes to yield substituted pyrroles. organic-chemistry.org These methods represent highly atom-economical approaches to the synthesis of functionalized pyrroles. nih.gov

| Catalyst/Reagent | Starting Materials | Product Type | Key Transformation | Ref. |

| CuI / NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Imidazo[1,2-a]pyridines (analogue) | Three-component domino reaction | beilstein-journals.org |

| Pd(OAc)₂ / O₂ | Cyclic N-allylamines | 1-Pyrrolines (precursor) | Intramolecular C–H dehydrogenative 5-exo cyclization | nih.gov |

| (Ph₃P)AuCl / AgOTf | 1-Amino-3-alkyn-2-ols | Substituted Pyrroles | Intramolecular cyclization | organic-chemistry.org |

| Cu(OAc)₂ | Diols, Primary Amines | N-substituted Pyrroles | Aerobic oxidative coupling | organic-chemistry.org |

| Fe-catalyst | Enamides, 2H-Azirines | Triaryl-substituted Pyrroles | Radical cycloaddition | organic-chemistry.org |

Intramolecular Oxidative Cyclizations

Intramolecular oxidative cyclization is a key strategy for synthesizing pyrrole rings, where a suitably functionalized acyclic precursor is cyclized through the formation of a C-N or C-S bond with the aid of an oxidant. organic-chemistry.org This approach is advantageous as it can build the heterocyclic ring in a single, efficient step. For example, a transition-metal-free reaction involving secondary alcohols and 2-aminoalcohols can produce substituted NH-pyrroles via an Oppenauer oxidation followed by in situ condensation and oxidative cyclization. organic-chemistry.org

Another powerful method involves the use of iodine as a catalyst or mediator. tandfonline.com Iodine can facilitate the oxidative C-O or C-N bond formation required for the ring closure. tandfonline.com For instance, the cyclization of vinylidenecyclopropanes can be induced by N-iodosuccinimide (NIS) to afford pyrroles through a cascade desulfonylative/dehydrogenative cyclization process under metal-free conditions. nih.gov Similarly, γ-alkynyl oximes can undergo intramolecular cyclization promoted by samarium(II) iodide (SmI₂) to furnish pyrroles. researchgate.net These methods highlight the utility of intramolecular cyclization for accessing diverse pyrrole structures.

| Reagent/Catalyst | Precursor Type | Product Type | Key Transformation | Ref. |

| Benzophenone | Secondary Alcohols, 2-Aminoalcohols | Substituted NH-Pyrroles | Oppenauer oxidation, condensation, and oxidative cyclization | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Vinylidenecyclopropanes | Polysubstituted Pyrroles | Intramolecular cascade desulfonylative/dehydrogenative cyclization | nih.gov |

| SmI₂ | γ-Alkynyl Oximes | Substituted Pyrroles | Reductive intramolecular cyclization | researchgate.net |

| Molecular Iodine (I₂) | Isatins, Hydrazides | 2-(1,3,4-oxadiazol-2-yl)anilines (analogue) | Intramolecular decarboxylation and oxidative C–O bond formation | tandfonline.com |

Derivatization Strategies of this compound and Analogues

The functional groups of this compound are key to its chemical reactivity, allowing for a wide range of transformations. These include the interconversion of the amino and thiol groups and, most notably, their participation in cyclization reactions to build complex fused heterocyclic systems.

Functional Group Interconversions to Thiol/Amino Pyrroles

The synthesis of this compound may involve the introduction of the amino and thiol moieties onto a pre-formed pyrrole ring through functional group interconversion (FGI). mit.edu A common strategy for introducing an amino group is the reduction of a corresponding nitro-pyrrole. The nitro group can be introduced via nitration and subsequently reduced using various reagents like catalytic hydrogenation or metal/acid combinations.

The introduction of a thiol group can be more complex. One potential route, analogous to pyridine (B92270) chemistry, involves the conversion of an amino-pyrrole into a diazonium salt, followed by displacement with a sulfur nucleophile like hydrogen sulfide (B99878) or thiourea (B124793). Alternatively, a halogenated pyrrole, such as a bromo- or iodo-pyrrole, can serve as a precursor. The halogen can be displaced by a thiolating agent in a nucleophilic substitution reaction. ub.edu For example, reacting an N-protected 2-bromopyrrole with a sulfur source under basic conditions could yield the desired 2-thiol derivative.

| Transformation | Precursor Functional Group | Reagents | Resulting Functional Group | Ref. |

| Thiolation | Amine | 1. NaNO₂/HCl; 2. H₂S or Thiourea | Thiol | |

| Amination | Nitro | H₂, Pd/C or Sn/HCl | Amine | |

| Thiolation | Halogen (e.g., Br) | Thiourea, then NaOH | Thiol | ub.edu |

| Carbamate Formation | Amine, Alcohol | Triphosgene, Triethylamine | Carbamate | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrrole Moiety

The bifunctional nature of this compound makes it an excellent building block for synthesizing pyrrole-fused heterocyclic systems. researchgate.net The adjacent amino and thiol groups can react with various bifunctional electrophiles to construct new rings fused to the pyrrole core, leading to structures like pyrrolo[2,3-b]pyrazines, pyrrolo[2,3-e] Current time information in Bangalore, IN.rsc.orgdiazepines, or pyrrolo[2,3-d]pyrimidines. mdpi.comresearchgate.net

For example, condensation of this compound with α-dicarbonyl compounds would be a direct route to pyrrolo[2,3-b]pyrazines. Similarly, reaction with β-ketoesters could lead to pyrrolo[2,3-d]pyrimidinones after cyclization and dehydration. The synthesis of pyrrolo[1,2-a]quinoxalines and related structures has been achieved through a glucose-mediated one-pot multicomponent nitro-reductive cyclization, demonstrating a green chemistry approach to these fused systems. rsc.orgnih.gov The reaction of pyrrole derivatives with reagents like guanidine (B92328) or thiourea can also lead to fused pyrimidine (B1678525) rings. modernscientificpress.com These strategies underscore the value of substituted pyrroles as precursors to a wide array of complex and medicinally relevant heterocyclic compounds. ias.ac.in

| Fused System | Pyrrole Analogue Precursor | Reagent(s) | Key Reaction Type | Ref. |

| Pyrrolo[1,2-a]quinoline | (Iso)quinolinium ylides | Fumaronitrile | [3+2] Cycloaddition | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline | (NH)-Pyrroles, Nitroarenes, DMSO | D-Glucose (reductant) | One-pot multicomponent nitro-reductive cyclization | rsc.orgnih.gov |

| Pyrazolo[3',4':4,5]pyrrolo[2,1-b]thiazole | Pyrrolo[2,1-b]thiazole derivative | Hydrazine Hydrate | Condensation/Cyclization | modernscientificpress.com |

| Thiazolo[3',2':1,5]pyrrolo[3,4-d]pyrimidine | 2-Oxo-1,2-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile | Guanidine hydrochloride or Thiourea | Condensation/Cyclization | modernscientificpress.com |

| Pyrrolo[1,2-a]isoquinoline | Isoquinolinium N-ylides | Ethyl propiolate | 1,3-Dipolar cycloaddition | mdpi.com |

Reactivity and Reaction Mechanisms of 3 Amino 1h Pyrrole 2 Thiol

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C3 position is a potent nucleophile. Its reactivity is enhanced by the electron-donating nature of the pyrrole (B145914) ring system, which increases the electron density on the nitrogen atom. This makes it readily available for reaction with a wide range of electrophilic species.

The amino group of 3-amino-1H-pyrrole-2-thiol readily participates in nucleophilic substitution reactions with various electrophiles, most notably acylating and alkylating agents.

In acylation reactions, the nitrogen atom attacks the electrophilic carbonyl carbon of an acyl halide or anhydride. This results in the formation of a stable amide bond. For instance, reaction with an acyl chloride like acetyl chloride, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, yields the corresponding N-acylated pyrrole.

Alkylation reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can also occur. The reaction proceeds via an Sɴ2 mechanism where the amine's lone pair displaces the halide leaving group. Depending on the stoichiometry and reaction conditions, mono-, di-, and even tri-alkylation (leading to a quaternary ammonium (B1175870) salt) can be achieved, although mono-alkylation is often the targeted outcome. The selectivity between N-alkylation and S-alkylation (of the thiol group) is a critical consideration in these reactions and can often be controlled by adjusting the pH and choice of base.

| Electrophile | Product Class | Example Product Name | General Reaction Conditions |

| Acyl Chloride | Amide | N-(2-mercapto-1H-pyrrol-3-yl)acetamide | Pyridine (B92270) or Triethylamine, CH₂Cl₂ |

| Alkyl Halide | Alkylated Amine | 3-(Methylamino)-1H-pyrrole-2-thiol | K₂CO₃, Acetone or DMF |

| Anhydride | Amide | N-(2-mercapto-1H-pyrrol-3-yl)formamide | Formic Anhydride, THF |

As a primary amine, the C3-amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of amine chemistry and proceeds via a two-step mechanism.

Nucleophilic Addition: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. This step is typically reversible and base-catalyzed.

Dehydration: The carbinolamine intermediate is then protonated under mildly acidic conditions, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water and deprotonation yields the final imine product, characterized by a C=N double bond.

The formation of these Schiff bases is often pH-dependent and reversible. The resulting imines are valuable synthetic intermediates themselves, as the C=N bond can be reduced to form secondary amines or targeted by other nucleophiles. Research has shown that the reaction with aromatic aldehydes, such as benzaldehyde, proceeds efficiently to yield stable crystalline products.

Reactivity of the Thiol Group

The thiol (-SH) group at the C2 position provides a second major site of reactivity. The sulfur atom is a soft, highly polarizable nucleophile, making it particularly reactive towards soft electrophiles. It is also readily susceptible to oxidation.

The thiol group is an excellent nucleophile for 1,4-conjugate addition, or Michael addition, reactions. In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate anion (RS⁻). This thiolate readily attacks the β-carbon of α,β-unsaturated carbonyl compounds, nitriles, or sulfones.

The mechanism involves the attack of the soft thiolate nucleophile on the soft electrophilic β-carbon of the Michael acceptor. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by the solvent or upon acidic workup) to give the final 1,4-adduct, a thioether. This reaction is highly efficient and forms a stable carbon-sulfur bond, making it a reliable method for C-S bond formation.

| Michael Acceptor | Product Class | Example Product Name | General Reaction Conditions |

| Methyl acrylate | Thioether | Methyl 3-((3-amino-1H-pyrrol-2-yl)thio)propanoate | Catalytic base (e.g., Et₃N), Methanol |

| Acrylonitrile | Thioether nitrile | 3-((3-amino-1H-pyrrol-2-yl)thio)propanenitrile | NaOH (cat.), H₂O/Ethanol |

| Maleimide (B117702) | Thiosuccinimide | 1-((3-amino-1H-pyrrol-2-yl)thio)pyrrolidine-2,5-dione | Phosphate buffer (pH ~7), Room Temp. |

The sulfur atom in the thiol group exists in a low oxidation state (-2) and is easily oxidized. The specific product depends on the strength of the oxidizing agent and the reaction conditions.

Disulfide Formation: With mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen (especially in the presence of metal catalysts), two molecules of the thiol can couple to form a disulfide. This oxidative dimerization results in the formation of bis(3-amino-1H-pyrrol-2-yl) disulfide, which contains a sulfur-sulfur (S-S) bond. This reaction is often reversible upon treatment with a reducing agent.

Sulfoxide (B87167) and Sulfone Formation: Stronger oxidation can lead to higher oxidation states of sulfur. However, this typically occurs on a thioether derivative rather than the free thiol. If the thiol group is first alkylated to form a sulfide (B99878) (R-S-R'), subsequent controlled oxidation with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) will yield the corresponding sulfoxide. The use of excess oxidizing agent, such as H₂O₂ in acetic acid, can further oxidize the sulfoxide to a sulfone.

Thiol-ene "click" chemistry refers to the efficient and specific addition of a thiol across a carbon-carbon double bond (an alkene). While extensive literature specifically detailing this reaction for this compound may be limited, its thiol functionality makes it an ideal candidate for such transformations, which are well-established for a vast array of thiols in related systems.

The reaction is typically initiated by radicals (via UV light and a photoinitiator) or by a base (via a Michael-type mechanism). The radical-mediated pathway is particularly common and proceeds via a chain-growth mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical to continue the chain.

This reaction is highly valued for its high yields, tolerance of various functional groups, and simple reaction conditions. In the context of related systems, thiol-ene chemistry is extensively used in polymer synthesis, surface modification, and bioconjugation, suggesting a strong potential for the application of this compound in these fields.

Bioconjugation Strategies Involving Thiol Reactivity

The thiol group (-SH) of this compound is a highly effective functional handle for bioconjugation. Thiol groups are particularly valuable targets for the site-selective modification of biomolecules like proteins and antibodies. nih.govnih.gov This is due to the high nucleophilicity of the thiolate anion (RS⁻) and the relatively low natural abundance of cysteine residues in proteins, which allows for more precise and controlled conjugation compared to more abundant groups like primary amines. nih.govthermofisher.com Several well-established strategies can be employed to leverage the thiol reactivity of this compound.

Common thiol-reactive chemical groups used in bioconjugation linkers and probes include maleimides, haloacetyls (such as iodoacetyls), and pyridyl disulfides. thermofisher.com

Maleimide Chemistry : The maleimide group reacts specifically and efficiently with sulfhydryl groups under mild conditions, typically at a pH range of 6.5 to 7.5, to form a stable thioether linkage. thermofisher.com This reaction is a Michael addition. While the resulting succinimidyl thioether bond is generally stable, it can exhibit limited stability in vivo, potentially undergoing a retro-Michael reaction. jove.com To address this, strategies have been developed where the initial conjugate is further stabilized, for instance, through hydrolysis of the succinimide (B58015) ring, though this can introduce additional isomeric products. chemrxiv.org

Haloacetyl Chemistry : Haloacetyls, such as iodoacetyl derivatives, react with thiols via alkylation to form a stable thioether bond. thermofisher.com To ensure specific reaction with thiols, these reactions are typically performed at a slightly alkaline pH (around 8.3). At lower pH, the reaction rate is slower, and at higher pH or in the absence of free thiols, reactivity with other amino acid residues like histidine can occur. thermofisher.com

Pyridyl Disulfide Chemistry : Pyridyl disulfides react with sulfhydryl groups through a disulfide exchange mechanism, forming a new disulfide bond. thermofisher.comacs.org A key advantage of this method is that the progress of the reaction can be monitored spectrophotometrically by measuring the release of pyridine-2-thione at 343 nm. thermofisher.com The resulting disulfide linkage is cleavable by reducing agents, which can be a desirable feature for applications requiring the release of a conjugated payload within the reductive environment of a cell. acs.org

Vinyl Sulfones : Vinyl sulfones are another class of reagents that react specifically with free thiol groups under mildly acidic conditions. nih.gov The resulting thioether adducts demonstrate high stability both in vitro and in vivo, offering an advantage over maleimide-based conjugates. nih.gov

Table 1: Common Bioconjugation Strategies for Thiols This table is interactive. Click on the headers to sort.

| Reactive Group | Reaction Type | Resulting Linkage | Optimal pH | Key Features |

|---|---|---|---|---|

| Maleimide | Michael Addition | Thioether | 6.5 - 7.5 | Forms stable bond; potential for retro-Michael reaction in vivo. thermofisher.comjove.com |

| Haloacetyl (e.g., Iodoacetyl) | Alkylation | Thioether | ~8.3 | Forms a very stable bond; pH control is important for selectivity. thermofisher.com |

| Pyridyl Disulfide | Disulfide Exchange | Disulfide | 4.0 - 5.0 (Broad Range) | Reversible/cleavable bond; reaction can be monitored by spectroscopy. thermofisher.comacs.org |

| Vinyl Sulfone | Michael Addition | Thioether | Mildly Acidic | Forms highly stable adducts; avoids non-specific reactions with amines. nih.gov |

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system that is highly activated towards electrophilic aromatic substitution (EAS), making it more reactive than benzene. onlineorganicchemistrytutor.comuobaghdad.edu.iq This increased reactivity stems from the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. uobaghdad.edu.iqlibretexts.org

In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position. onlineorganicchemistrytutor.comslideshare.netaklectures.com This preference is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.com

In this compound, the reactivity and regioselectivity of EAS are governed by the combined influence of the C2-thiol and C3-amino substituents.

Amino Group (-NH₂) : The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. masterorganicchemistry.com In the context of the C3 position, it would direct incoming electrophiles to the C2, C4, and C5 positions.

Thiol Group (-SH) : The thiol group, similar to a hydroxyl or alkoxy group, is also an activating group and an ortho, para-director. masterorganicchemistry.com From its C2 position, it would direct electrophiles to the C3 and C5 positions.

The combined directing effects of these two activating groups on the pyrrole ring of this compound would strongly favor substitution at the C5 position, which is para to the C2-thiol group and ortho to the C3-amino group. The C4 position is also activated (ortho to the C3-amino group), but the C5 position benefits from the directing influence of both substituents. The C2 and C3 positions are already substituted. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position, and to a lesser extent at the C4 position. Due to the high activation of the ring, reactions often require milder conditions than those used for benzene. uobaghdad.edu.iqlibretexts.org

Table 2: Directing Effects of Substituents on the Pyrrole Ring This table is interactive. Click on the headers to sort.

| Substituent | Position | Effect on Reactivity | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -SH (Thiol) | C2 | Activating | Ortho, Para | C3, C5 |

| -NH₂ (Amino) | C3 | Strongly Activating | Ortho, Para | C2, C4, C5 |

| Combined | C2, C3 | Strongly Activating | - | C5 (major) , C4 (minor) |

Tautomeric Equilibria and their Influence on Reactivity

This compound can exist as a mixture of several tautomers due to the migration of protons. The two primary tautomeric equilibria are the thiol-thione and the amino-imine tautomerism. academie-sciences.frcdnsciencepub.com The predominant form in any given condition significantly influences the molecule's chemical reactivity.

Thiol-Thione Tautomerism : The C2-thiol group can tautomerize to the corresponding thione (or pyrrol-2-thione) form. cdnsciencepub.com In many heterocyclic systems, the thione tautomer is often more stable, particularly in polar solvents and in the solid state. cdnsciencepub.comcdnsciencepub.commdpi.com The equilibrium is influenced by factors such as solvent polarity, concentration, and temperature. cdnsciencepub.comcdnsciencepub.com If the molecule exists primarily as the thione tautomer, the free sulfhydryl group required for the bioconjugation reactions described in section 3.2.4 would not be readily available.

Amino-Imine Tautomerism : The C3-amino group can tautomerize to an imine form, which involves the migration of a proton from the amino group to a ring carbon, creating an exocyclic double bond. academie-sciences.frmdpi.com Studies on related aminopyrroles and other heterocyclic amines show that while the amino form is often the most stable, the imine tautomer can exist in equilibrium. mdpi.comresearchgate.net

Table 3: Potential Tautomeric Forms of this compound This table is interactive. Click on the headers to sort.

| Tautomer Name | Structure | Key Functional Groups | Reactivity Implications |

|---|---|---|---|

| A: Amino-Thiol |  | Aromatic Pyrrole, Primary Amine, Thiol | Aromatic ring is activated for EAS; Thiol is available for bioconjugation. |

| B: Amino-Thione |  | Pyrrolinone Ring, Primary Amine, Thione | Thiol group is unavailable for conjugation; ring is less aromatic/reactive for EAS. |

| C: Imine-Thiol |  | Pyrrolenine Ring, Imine, Thiol | Thiol is available for conjugation; electronic properties of the ring are significantly altered. |

| D: Imine-Thione |  | Pyrrolidinone Ring, Imine, Thione | Neither the thiol nor the fully aromatic ring is present. Likely the least reactive form in these contexts. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3-amino-1H-pyrrole-2-thiol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for assigning the positions of substituents on the pyrrole (B145914) ring.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring and those associated with the amino, imino, and thiol functional groups. The chemical shifts are influenced by the electron-donating effects of the amino group and the electronic properties of the thiol group.

Key expected signals would include:

Pyrrole Ring Protons: Two signals corresponding to the protons at the C4 and C5 positions. These would likely appear as doublets due to coupling with each other.

NH Proton: A broad singlet for the pyrrole ring NH proton.

NH₂ Protons: A broad singlet for the amino group protons, which is exchangeable with D₂O.

SH Proton: A singlet for the thiol proton, the chemical shift of which can be concentration and solvent-dependent.

In a study of a related compound, 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile , the ¹H NMR spectrum (in DMSO-d₆) showed a broad singlet for the amino (NH₂) protons at δ 6.11 ppm and a singlet for the pyrrole C5-H proton at δ 7.84 ppm. semanticscholar.org While this derivative is more complex, it illustrates the typical chemical shift regions for amino and pyrrole protons in this class of compounds.

| Compound | Proton Signal | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | NH₂ | 6.11 (s, 2H) | DMSO-d₆ | semanticscholar.org |

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | H-5 | 7.84 (s, 1H) | DMSO-d₆ | semanticscholar.org |

| Methyl 2-cyano-3-(3',4'-diethyl-5'-amino-1'H-pyrrol-2'-yl)acrylate | NH₂ | 4.89 (bs, 2H) | CDCl₃ | rsc.org |

| Methyl 2-cyano-3-(3',4'-diethyl-5'-amino-1'H-pyrrol-2'-yl)acrylate | NH (pyrrole) | 9.38 (bs, 1H) | CDCl₃ | rsc.org |

Carbon-13 (¹³C) NMR Studies

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, four distinct signals are expected for the pyrrole ring carbons. The chemical shifts are significantly influenced by the attached functional groups. The C2 carbon, bonded to the thiol group, and the C3 carbon, bonded to the amino group, would be expected to show shifts characteristic of carbons attached to sulfur and nitrogen, respectively. rsc.orgacs.org The C4 and C5 carbons would also have distinct chemical shifts.

For the related derivative 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile , the ¹³C NMR spectrum revealed signals for the pyrrole ring carbons at δ 83.23 (C-4), 88.18 (C-2), 132.52 (C-5), and 148.32 (C-3). semanticscholar.org These assignments demonstrate the significant electronic influence of the amino and cyano substituents on the pyrrole ring carbons. semanticscholar.org

| Compound | Carbon Signal | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | C-2 | 88.18 | DMSO-d₆ | semanticscholar.org |

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | C-3 | 148.32 | DMSO-d₆ | semanticscholar.org |

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | C-4 | 83.23 | DMSO-d₆ | semanticscholar.org |

| 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile | C-5 | 132.52 | DMSO-d₆ | semanticscholar.org |

Advanced NMR Techniques for Mechanistic Insights

For unambiguous assignment of complex structures, especially those with multiple substituents, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net Techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for this compound.

HMQC would correlate each proton signal with the carbon signal to which it is directly attached, confirming the C4-H4 and C5-H5 assignments.

In the structural study of a pyrrolo[3,2-d]pyrimidine derivative, HMQC and HMBC experiments were essential for making an unambiguous assignment of the ¹H and ¹³C NMR spectra, allowing for clear differentiation between possible isomers. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high accuracy. nih.govsfrbm.org For this compound (C₄H₆N₂S), the expected exact molecular weight is approximately 114.025 g/mol .

Beyond molecular weight, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. nih.govlibretexts.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the thiol group (-SH).

Loss of the amino group (-NH₂).

Cleavage of the pyrrole ring itself. osti.gov

Analysis of related aminopyrrole structures has shown characteristic fragmentation patterns that aid in their identification. semanticscholar.org The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (pyrrole ring) | Stretching | ~3300 - 3500 | researchgate.net |

| N-H (amino group) | Stretching (asymmetric & symmetric) | ~3300 - 3500 | semanticscholar.org |

| S-H (thiol) | Stretching | ~2550 - 2600 (typically weak) | libretexts.org |

| C=C (pyrrole ring) | Stretching | ~1400 - 1550 | publish.csiro.aupublish.csiro.au |

| C-N | Stretching | ~1250 - 1350 | researchgate.net |

| C-H (aromatic) | Stretching | ~3100 | vscht.cz |

Spectroscopic data from related compounds supports these expectations. For example, the IR spectrum of 3-Amino-1-(4-methoxyphenyl)-1H-pyrrole-2,4-dicarbonitrile displayed characteristic NH₂ stretching bands at 3437 and 3349 cm⁻¹. semanticscholar.org Similarly, another substituted pyrrole showed an NH stretch at 3350 cm⁻¹. researchgate.net The region from 1400-1600 cm⁻¹ typically contains bands from the pyrrole ring stretching vibrations. publish.csiro.aupublish.csiro.au

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR provide data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and intermolecular interactions of this compound.

Although a crystal structure for this compound itself is not available in the reviewed literature, studies on other pyrrole derivatives provide insight into the likely solid-state behavior. For instance, crystal structures of aminopyrrole derivatives often reveal extensive intermolecular hydrogen bonding networks involving the amino group and the pyrrole N-H group. rsc.org These interactions dictate the crystal packing arrangement. For this compound, it is highly probable that the amino (NH₂), imino (NH), and thiol (SH) groups would all participate in a complex hydrogen-bonding network, influencing the compound's solid-state properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. researchgate.net By modeling the electron density, DFT calculations can accurately predict molecular geometries, energies, and various spectroscopic parameters, providing a fundamental understanding of a compound's behavior at the atomic level. nih.gov

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. aimspress.comnih.gov

For pyrrole (B145914) derivatives, the HOMO is typically distributed over the entire aromatic ring system, indicating its electron-rich nature. wuxibiology.com The introduction of an amino group (-NH2) at the C3 position and a thiol group (-SH) at the C2 position is expected to significantly influence the electronic distribution and the energies of the frontier orbitals. The amino group, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the thiol group can act as either a donor or acceptor depending on its environment.

The HOMO-LUMO gap provides insights into the potential for intramolecular charge transfer, which is crucial for optical and electronic applications. nih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds This table presents typical energy values for related heterocyclic systems to illustrate the general range observed in computational studies. Specific values for 3-amino-1H-pyrrole-2-thiol would require dedicated DFT calculations.

| Feature | Value |

| HOMO Energy | Typically in the range of -5.0 to -6.5 eV |

| LUMO Energy | Typically in the range of -0.5 to -2.0 eV |

| Energy Gap (ΔE) | Typically in the range of 3.0 to 5.5 eV |

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation. researchgate.net DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.infosemanticscholar.org

These theoretical predictions are invaluable for:

Confirming molecular structures: By comparing calculated shifts with experimental data, researchers can validate the identity of a synthesized compound. wiley.com

Assigning complex spectra: In molecules with numerous signals, computational results can help assign specific peaks to the correct nuclei.

Distinguishing between isomers: Different isomers, such as tautomers, will have distinct calculated NMR spectra, aiding in their identification. ruc.dk

While specific computational NMR studies on this compound are not prominent in the literature, the methodology is robust and routinely applied to novel heterocyclic compounds to complement experimental characterization. researchgate.net

Heterocycles containing thiol groups often exist in equilibrium with their thione tautomers. nih.govjocpr.com For this compound, a significant tautomeric equilibrium is expected between the thiol form (containing a C=C-SH group) and the thione form (containing a C-C=S group), known as pyrrole-2(3H)-thione.

DFT calculations are crucial for studying these tautomeric systems. nih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, the relative stability can be determined. researchgate.net These calculations can be performed for the gas phase and can also incorporate solvent effects to better mimic experimental conditions. nih.gov The results typically provide the difference in Gibbs free energy (ΔG) and enthalpy (ΔH) between the forms, allowing for the prediction of the predominant tautomer under specific conditions. nih.gov Studies on similar mercapto-substituted heterocycles have shown that the thione form is often more stable. researchgate.net

Table 2: Hypothetical Relative Energies for Tautomeric Forms This table illustrates the type of data generated from DFT calculations to compare the stability of tautomers. The values are representative and not specific experimental or calculated data for this compound.

| Tautomeric Form | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Thiol Form | 3.5 | 3.2 |

| Thione Form | 0.0 (Reference) | 0.0 (Reference) |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. DFT calculations can map the entire reaction pathway from reactants to products, identifying key intermediates and transition states. researchgate.net This involves calculating the potential energy surface of the reaction, which helps in understanding the feasibility and kinetics of a particular transformation. For instance, DFT has been used to support the proposed reaction route in the rearrangement of isoxazolidines to form 1H-pyrrole-2,5-diones, demonstrating the predictive power of these methods in synthetic chemistry. researchgate.net

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Pyrrole derivatives are a well-explored class of compounds in this context, with numerous studies investigating their interactions with various biological targets. nih.govbiolmolchem.comresearchgate.netbiolmolchem.com

Docking simulations of pyrrole-based compounds have revealed key interactions with enzymes such as:

Cyclooxygenase (COX) enzymes: Pyrrole derivatives have been designed as COX-1 and COX-2 inhibitors. Docking studies show that a carboxylic acid group on the pyrrole scaffold can form crucial hydrogen bonds and salt bridges with key amino acid residues like Arg120, Tyr385, and Ser530 in the active site. nih.gov

Monoamine Oxidase B (MAO-B): As potential treatments for neurodegenerative diseases, pyrrole-based inhibitors have been docked into the MAO-B active site. Interactions are often characterized by π-π stacking with tyrosine residues (e.g., Tyr398, Tyr435) and hydrophobic interactions with residues like Ile199. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Fused pyrrole derivatives have been docked into the ATP-binding sites of these kinases, which are important targets in cancer therapy. researchgate.netnih.gov The simulations help rationalize the observed inhibitory activity and guide the design of more potent inhibitors. nih.gov

These simulations provide a detailed 3D model of the ligand-receptor complex, highlighting the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding. mdpi.com

Table 3: Summary of Molecular Docking Studies on Pyrrole Derivatives

| Biological Target | Pyrrole Derivative Class | Key Interacting Residues | Reference |

| COX-1 / COX-2 | Pyrrole-acetic acids | Arg120, Tyr385, Ser530 | nih.gov |

| MAO-B | Pyrrole-based Schiff bases | Ile199, Tyr326, Tyr398, Tyr435 | mdpi.com |

| EGFR / CDK2 | Fused 1H-pyrroles | Not specified | researchgate.netnih.gov |

| VEGFR2 | 4-amino-3-chloro-1H-pyrrole-2,5-diones | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Pyrrole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of newly designed molecules before they are synthesized, saving time and resources. nih.gov

For pyrrole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully developed. researchgate.net These models analyze the steric and electrostatic fields of a set of molecules to correlate these properties with their observed biological activity. The output is often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

For example, a Field-Based QSAR (FB-QSAR) study on pyrrole derivatives as COX inhibitors revealed that steric fields had a substantial influence on inhibitory activity. nih.gov Such models have guided the synthesis of new compounds with improved potency and selectivity, demonstrating the practical utility of QSAR in medicinal chemistry. nih.govnih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Materials

The structure of 3-amino-1H-pyrrole-2-thiol, featuring a polymerizable pyrrole (B145914) core and reactive side groups, makes it a candidate for incorporation into various polymeric materials. The amino and thiol groups offer sites for further chemical modification, potentially allowing for the tuning of polymer properties such as solubility, processability, and functionality.

Polypyrrole is a well-known intrinsic conducting polymer, and its derivatives are often synthesized to enhance or modify its properties. mdpi.com The polymerization of pyrrole monomers typically occurs at the α-positions of the ring, leading to a conjugated polymer backbone responsible for electrical conductivity. mdpi.com While the monomer this compound is commercially available and classified as a building block for electronic materials, detailed studies focused on its electropolymerization or the specific conductive properties of its corresponding homopolymer, poly(this compound), are not extensively reported in scientific literature. The presence of amino and thiol substituents could theoretically influence the polymerization process and the final electronic properties of the polymer, but specific research findings are required to confirm these effects.

Polypyrrole and its derivatives have garnered interest for biomedical applications due to their conductivity and good biocompatibility. mdpi.com Functional groups can be introduced to the pyrrole monomer to improve these properties. In principle, the amino group in this compound could enhance biocompatibility and provide a reactive handle for conjugating biomolecules. However, specific research dedicated to the synthesis and biocompatibility testing of polymers derived explicitly from this compound is not readily found in published studies.

Role as Building Blocks for Advanced Functional Materials

Beyond linear polymers, this compound serves as a potential building block for more complex functional materials. Chemical suppliers categorize it as a heterocyclic building block, suggesting its utility in the synthesis of specialized molecules. bldpharm.com Polyfunctional 3-aminopyrroles are recognized as an important class of compounds for synthesizing various heterocyclic systems. The amino group retains its basic properties and can be readily acylated, allowing for the construction of more elaborate molecular architectures. Although this highlights the synthetic utility of the 3-aminopyrrole scaffold, specific examples of advanced functional materials synthesized directly from this compound remain limited in the literature.

Corrosion Inhibition Studies Involving Pyrrole Derivatives

While specific studies on this compound as a corrosion inhibitor are not prominent, the broader class of pyrrole derivatives has been extensively investigated for protecting metals, particularly steel, in acidic environments. electrochemsci.orgrsc.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. journal.fi

The inhibition mechanism involves heteroatoms such as nitrogen, sulfur, and oxygen, along with π-electrons from the aromatic rings, which act as centers for adsorption. electrochemsci.orgnih.gov These molecules can participate in both physical adsorption (physisorption) through electrostatic interactions and chemical adsorption (chemisorption) by sharing electrons with the metal's d-orbitals, leading to the formation of a coordinate bond. journal.fi This adsorption follows established models like the Langmuir isotherm and creates a film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying many pyrrole derivatives as mixed-type inhibitors. electrochemsci.orgresearchgate.net

Research has demonstrated high inhibition efficiencies for various synthesized pyrrole derivatives. For instance, certain compounds have achieved efficiencies exceeding 90% at optimal concentrations. researchgate.net The performance of these inhibitors is influenced by their molecular structure, concentration, and the operational temperature.

Below is a table summarizing the performance of several pyrrole derivatives as corrosion inhibitors for steel in acidic media, based on findings from various studies.

| Inhibitor Name | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |

| N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (MPTP) | N80 Steel | 15% HCl | 250 ppm | 303 | 98.1 | researchgate.net |

| N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (CPTP) | N80 Steel | 15% HCl | 250 ppm | 303 | 96.4 | researchgate.net |

| 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) | Mild Steel | 1.0 M HCl | 0.005 M | - | 95.0 | journal.fi |

| 13-((4-aminophenyl)sulfonyl)-10,11-dihydro-9H-9,10- electrochemsci.orghgxx.orgepipyrroloanthracene-12,14(13H,15H)-dione | Carbon Steel | 1.0 M HCl | 21x10⁻⁶ M | - | 82.8 | electrochemsci.orgresearchgate.net |

| Pyrrole (with Erythorbic Acid) | Carbon Steel | 3.5 wt% NaCl | 100 ppm | - | ~67.0 | researchgate.net |

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Pyrrole-Thiols

While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr or Hantzsch reactions, provide foundational routes, future research will likely focus on more advanced and sustainable strategies for the synthesis of 3-amino-1H-pyrrole-2-thiol and its derivatives. acgpubs.orgnih.gov Key areas of development include:

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules in a single step. mdpi.com Designing novel MCRs that incorporate precursors for the amino, pyrrole, and thiol functionalities could provide rapid access to a diverse library of substituted pyrrole-thiols.

Photocatalysis and Electrosynthesis: These emerging techniques provide green and sustainable alternatives to traditional synthesis. benthamdirect.com Future work could explore visible-light-mediated or electrochemical cyclization and functionalization reactions to build the this compound scaffold under mild conditions, potentially offering unique selectivity. benthamdirect.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound would be a significant step towards its efficient and reproducible production.

Biocatalysis: The use of enzymes for synthetic transformations is a growing area of green chemistry. Future research could investigate the potential of engineered enzymes to catalyze the formation of the pyrrole-thiol ring system with high stereoselectivity.

A comparison of traditional and emerging synthetic strategies is presented in Table 1.

| Methodology | Key Features | Potential Advantages for Pyrrole-Thiol Synthesis | References |

| Classical Syntheses (e.g., Paal-Knorr) | Well-established, often require harsh conditions. | Foundational, but may have limited functional group tolerance. | acgpubs.orgnih.gov |

| Multicomponent Reactions | High atom economy, convergent, single-pot operations. | Rapid library generation, increased molecular complexity. | mdpi.com |

| Photocatalysis/Electrosynthesis | Green, mild reaction conditions, novel reactivity. | Sustainable, access to unique derivatives. | benthamdirect.com |

| Flow Chemistry | Scalable, improved process control and safety. | Efficient and reproducible large-scale production. | |

| Biocatalysis | High selectivity, environmentally benign. | Enantiomerically pure products, green synthesis. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The rich functionality of this compound suggests a wide range of chemical transformations that remain to be explored. The interplay between the amino, thiol, and pyrrole moieties could lead to novel reactivity.

Oxidative Chemistry: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. frontiersin.orgresearchgate.net Investigating the controlled oxidation of this compound could yield novel derivatives with distinct electronic and biological properties. The amino group can also influence the redox chemistry of the molecule.

Metal-Catalyzed Cross-Coupling: The N-H and S-H bonds, as well as C-H bonds on the pyrrole ring, could serve as handles for metal-catalyzed cross-coupling reactions. This would enable the introduction of a wide variety of substituents, leading to derivatives with tailored properties.

Cyclization and Annulation Reactions: The vicinal amino and thiol groups are perfectly positioned to participate in cyclization reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems, such as thieno[3,2-b]pyrroles. These fused systems are of interest in materials science and medicinal chemistry.

"Click" Chemistry: The thiol group can readily participate in thiol-ene and thiol-yne "click" reactions, providing an efficient method for conjugating this compound to other molecules, including polymers and biomolecules.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new derivatives with desired functionalities. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of this compound. nih.govnih.gov This can provide insights into its aromaticity, tautomeric equilibria, and preferred sites for electrophilic and nucleophilic attack. Furthermore, DFT can predict spectroscopic properties (NMR, IR, UV-Vis), which can aid in the characterization of new derivatives. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as proteins or in condensed phases. acgpubs.orgbenthamdirect.com This is particularly valuable for predicting its behavior in biological systems or as a component in materials.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to predict their biological activity or material performance. acgpubs.org This in silico screening can accelerate the discovery of promising candidates for specific applications.

Key properties of pyrrole derivatives that can be predicted using computational methods are summarized in Table 2.

| Computational Method | Predicted Properties | Application in Future Research | References |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guiding synthetic strategies, understanding reaction mechanisms | nih.govnih.govwikipedia.org |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Predicting binding modes with biological targets, simulating material properties | acgpubs.orgbenthamdirect.com |

| QSAR | Biological activity, material performance | In silico screening of derivative libraries, accelerating discovery | acgpubs.org |

Design of Next-Generation Functional Materials and Chemosensors

The unique combination of a conducting pyrrole backbone and a metal-binding thiol group makes this compound an attractive building block for advanced materials and sensors.

Conducting Polymers: The pyrrole moiety is a well-known component of conducting polymers. nih.gov The thiol group can serve as an anchor to bind these polymers to metal surfaces, such as gold, which is crucial for the development of organic electronic devices. acgpubs.orgnih.gov The amino group can be used to further tune the electronic properties of the resulting polymer.

Chemosensors: The pyrrole ring and the thiol group can both act as recognition sites for ions and small molecules. mdpi.comnih.gov Pyrrole-based sensors for anions like fluoride (B91410) and nitrite (B80452) have been reported. nih.govnih.gov The thiol group is known to bind to heavy metal ions. frontiersin.org Therefore, derivatives of this compound could be developed as colorimetric or fluorescent chemosensors for the detection of various analytes. mdpi.com

Self-Assembled Monolayers (SAMs): The thiol group allows for the formation of SAMs on gold surfaces. By modifying the pyrrole ring and the amino group, the surface properties of these SAMs can be precisely controlled, which is of interest for applications in nanotechnology and surface engineering.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov The incorporation of amino and thiol groups into the pyrrole scaffold opens up new possibilities for therapeutic applications.

Enzyme Inhibition: The thiol group is a good nucleophile and can form covalent bonds with electrophilic residues in enzyme active sites. Cysteine proteases are a well-known class of enzymes that are targeted by thiol-containing inhibitors. nih.gov Furthermore, the pyrrole scaffold can be decorated with substituents that promote non-covalent interactions with the target enzyme, leading to potent and selective inhibitors. nih.gov

Antimicrobial Agents: Many natural and synthetic pyrrole derivatives exhibit antimicrobial activity. mdpi.comnih.gov Future research could focus on synthesizing and evaluating a library of this compound derivatives against a panel of pathogenic bacteria and fungi to identify new lead compounds. Structure-activity relationship studies could then guide the optimization of these compounds.

Redox Modulation: Thiols play a crucial role in maintaining the cellular redox balance. nih.gov Exogenous thiols like this compound could potentially modulate cellular redox pathways, which could be exploited for therapeutic purposes, for example, in cancer therapy where cancer cells often exhibit a state of oxidative stress.

Target Identification: For any new bioactive derivative of this compound, it will be crucial to identify its molecular target and elucidate its mechanism of action. This will involve a combination of biochemical, genetic, and proteomic approaches to understand how these compounds exert their biological effects at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.